2,2,2-Trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine
Description
Properties
Molecular Formula |
C14H12F3N3S |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H12F3N3S/c1-8-11(12(18)14(15,16)17)21-13-19-10(7-20(8)13)9-5-3-2-4-6-9/h2-7,12H,18H2,1H3 |
InChI Key |
JFTLGCPIBXQTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(C(F)(F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives with Varied Substituents
Key Observations :
- The target compound’s trifluoroethylamine group distinguishes it from non-fluorinated analogs, likely enhancing binding affinity to hydrophobic targets.
Trifluoroethylamine Derivatives with Different Aryl Groups
Key Observations :
Anti-Proliferative Activity Comparison
Relevant data includes:
Q & A
Basic Research Questions
What are the key synthetic routes for synthesizing 2,2,2-Trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[2,1-b][1,3]thiazole core via cyclization of thiazole precursors. For example, coupling 3-methylthiazole derivatives with phenyl-substituted intermediates under reflux conditions in ethanol or methanol with catalysts like iodine or triethylamine .
- Step 2 : Introduction of the trifluoroethylamine group via nucleophilic substitution or reductive amination. A common approach involves reacting the imidazothiazole intermediate with 2,2,2-trifluoroethylamine hydrochloride in the presence of a coupling agent (e.g., DCC) .
- Purification : Column chromatography or recrystallization is used to isolate the final product. Yields range from 40–65%, depending on reaction optimization .
How is the compound characterized structurally using spectroscopic and chromatographic methods?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazothiazole scaffold and substituent positions. For example, the trifluoroethylamine group shows distinct CF₃ splitting patterns (δ 120–125 ppm in ¹³C) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 368.09) and fragmentation patterns .
- HPLC : Assesses purity (>95% for most synthetic batches) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
What challenges arise in determining the crystal structure of this compound, and how can they be addressed?
- Challenges :
- Methodology :
How does the trifluoroethylamine group influence pharmacokinetic properties?
- Lipophilicity : The CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorination reduces oxidative metabolism by CYP450 enzymes, as shown in microsomal assays (t₁/₂ > 120 mins vs. 30 mins for non-fluorinated analogs) .
- Solubility : Aqueous solubility remains low (≤10 µM in PBS), necessitating formulation with cyclodextrins or lipid nanoparticles .
What strategies optimize enantiomeric purity for chiral analogs of this compound?
- Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) in HPLC separates enantiomers with >99% ee .
- Asymmetric Synthesis : Catalytic enantioselective methods (e.g., Jacobsen’s thiourea catalysts) yield (S)- or (R)-isomers with 85–92% ee .
- Crystallization-Induced Diastereomer Resolution : Co-crystallization with chiral acids (e.g., tartaric acid) enhances enantiopurity .
Data Contradiction and Analysis
How can discrepancies in reported IC₅₀ values for kinase inhibition be resolved?
- Possible Causes :
- Assay conditions (ATP concentration, pH) vary between studies. Standardization using the ADP-Glo™ Kinase Assay is recommended .
- Compound aggregation: Use dynamic light scattering (DLS) to confirm monomeric state in buffer .
- Validation :
- Cross-testing in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Structure-Activity Relationship (SAR) Studies
How do substitutions on the phenyl ring affect biological activity?
-
Electron-Withdrawing Groups (e.g., -CF₃) : Enhance target binding (e.g., IC₅₀ = 12 nM vs. 45 nM for -H) but reduce solubility .
-
Methoxy Groups : Improve solubility (logS = -3.2 vs. -4.5 for -CF₃) but lower metabolic stability .
-
SAR Table :
Substituent IC₅₀ (nM) logP Solubility (µM) -H 45 2.1 15 -CF₃ 12 3.6 8 -OCH₃ 28 2.8 32 Data compiled from .
Computational and Mechanistic Insights
What computational methods predict binding modes with biological targets?
- Docking Studies : AutoDock Vina or Glide (Schrödinger) models interactions with kinase ATP pockets. The trifluoroethylamine group forms H-bonds with conserved lysine residues .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding with RMSD < 2 Å, corroborating experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
